molecular formula C6H9BrF2O2 B2677162 tert-butyl2-bromo-2,2-difluoroacetate CAS No. 263723-24-6

tert-butyl2-bromo-2,2-difluoroacetate

Cat. No.: B2677162
CAS No.: 263723-24-6
M. Wt: 231.037
InChI Key: LIUMYBWTRZTNMS-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-2,2-difluoroacetate is an organobromine compound characterized by a tert-butyl ester group attached to a brominated and difluorinated acetate backbone. This compound is primarily utilized in synthetic organic chemistry as a versatile building block for introducing difluoromethyl and bromo functionalities into target molecules. Its structure combines the steric bulk of the tert-butyl group with the electrophilic reactivity of the bromine atom, enabling applications in cross-coupling reactions, nucleophilic substitutions, and fluorinated moiety incorporation .

Properties

IUPAC Name

tert-butyl 2-bromo-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUMYBWTRZTNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263723-24-6
Record name tert-butyl 2-bromo-2,2-difluoroacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-2,2-difluoroacetate typically involves the reaction of tert-butyl acetate with bromodifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of tert-butyl 2-bromo-2,2-difluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-2,2-difluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Reactivity

The compound features several reactive functional groups: a tert-butyl ester, a bromoacetyl moiety, and two fluorine atoms. These characteristics enable it to participate in various chemical reactions, making it a valuable building block for organic synthesis. Key reactions include:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Deprotection : The tert-butyl ester group can be cleaved under acidic or basic conditions, allowing further manipulation of the molecule.

Applications in Organic Synthesis

1. Synthesis of Pharmaceuticals

tert-Butyl 2-bromo-2,2-difluoroacetate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it plays a role in developing antiviral and anticancer drugs. The compound's ability to undergo substitution reactions allows for the introduction of diverse functional groups essential for drug activity.

Case Study: Antiviral Compounds
A study demonstrated the synthesis of fluorinated antiviral agents using tert-butyl 2-bromo-2,2-difluoroacetate as a key intermediate. The resulting compounds exhibited enhanced biological activity compared to non-fluorinated analogs .

2. Agrochemical Synthesis

In agricultural chemistry, this compound is used to synthesize herbicides and insecticides. Its reactivity allows for the development of agrochemicals with improved efficacy and selectivity.

Case Study: Herbicide Development
Research has shown that derivatives of tert-butyl 2-bromo-2,2-difluoroacetate can be modified to create effective herbicides that target specific weed species while minimizing impact on crops .

Applications in Materials Science

1. Polymer Synthesis

tert-Butyl 2-bromo-2,2-difluoroacetate has been employed in the synthesis of polymers through atom transfer radical polymerization (ATRP). The presence of the bromoacetyl moiety facilitates controlled polymerization processes.

Polymer Type Synthesis Method Properties
Nitrilotriacetic Acid PolystyreneATRP with tert-butyl 2-bromo-2,2-difluoroacetateEnhanced thermal stability and solubility
Fluorinated PolymersCopolymerizationUnique surface properties

Case Study: Fluorinated Polymers
A study highlighted the use of this compound in creating fluorinated polymers with unique properties suitable for applications in electronics and coatings. The resulting materials demonstrated improved hydrophobicity and chemical resistance .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Potassium 2-Bromo-2,2-difluoroacetate (CAS 87189-16-0)

  • Structural Differences : Unlike the tert-butyl ester, this compound exists as a potassium salt, enhancing its solubility in polar solvents and aqueous systems.
  • Reactivity : The ionic nature facilitates nucleophilic reactions, such as substitutions with amines or thiols, whereas the tert-butyl ester may require harsher conditions for similar transformations .
  • Applications : Widely used in agrochemical and pharmaceutical intermediates. Market reports indicate significant production in Asia (China, India) and Europe, driven by demand for fluorinated active ingredients .

Ethyl 2-Bromo-2,2-difluoroacetate (CAS 667-27-6)

  • Structural Differences : The ethyl ester lacks the steric hindrance of the tert-butyl group, making it more reactive in ester exchange and Michael addition reactions .
  • Reactivity : Demonstrates utility in Rh-catalyzed Reformatsky-type reactions for synthesizing β,β-difluoro-β-lactams and α-fluoroalkylated carbonyl compounds .

tert-Butyl 4-Bromo-2-fluorobenzoate (CAS 889858-12-2)

  • Structural Differences : Aromatic bromo-fluoro substitution on a benzoate ester, contrasting with the aliphatic bromo-difluoroacetate backbone.
  • Reactivity : Primarily employed in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. Similarity scores (0.93–0.94) to other fluorinated benzoates highlight its niche in medicinal chemistry for fragment-based drug design .

2-Phenylpropan-2-yl 2-Bromoacetate

  • Structural Differences : A bulky 2-phenylpropan-2-yl group replaces the tert-butyl moiety, reducing electrophilicity at the acetate carbonyl.
  • Applications : Used in solid-phase peptide synthesis and bioresponsive linker systems, emphasizing its role in controlled-release formulations .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Applications Reactivity Profile Market Presence
tert-Butyl 2-bromo-2,2-difluoroacetate Not explicitly listed C₇H₁₁BrF₂O₂ Fluorinated drug intermediates, catalysts Cross-coupling, radical reactions Specialty chemical
Potassium 2-bromo-2,2-difluoroacetate 87189-16-0 C₂HBrF₂KO₂ Agrochemicals, surfactants Nucleophilic substitutions High (Asia, Europe)
Ethyl 2-bromo-2,2-difluoroacetate 667-27-6 C₄H₅BrF₂O₂ Laboratory-scale fluorination reactions Rh-catalyzed Reformatsky reactions Limited to research
tert-Butyl 4-bromo-2-fluorobenzoate 889858-12-2 C₁₁H₁₂BrFO₂ Biaryl synthesis, fragment-based drug design Suzuki-Miyaura cross-coupling Specialty pharmaceutical

Key Research Findings

  • Reactivity in Metal-Catalyzed Reactions : tert-Butyl 2-bromo-2,2-difluoroacetate derivatives participate in Cu- and Rh-mediated reactions, enabling the synthesis of α-difluoroalkylated ketones and imines. For example, Rh catalysts overcome limitations in traditional Reformatsky reactions, allowing efficient access to β,β-difluoro-β-lactams .
  • Market Trends : Potassium 2-bromo-2,2-difluoroacetate dominates industrial applications due to cost-effectiveness and scalability, with major suppliers in Asia and Europe . In contrast, tert-butyl esters are niche products with higher pricing due to specialized synthetic requirements.

Biological Activity

tert-butyl 2-bromo-2,2-difluoroacetate is a fluorinated organic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and insights from recent studies.

Chemical Structure and Properties

tert-butyl 2-bromo-2,2-difluoroacetate features a tert-butyl group, a bromoacetyl moiety, and two fluorine atoms. The presence of these functional groups contributes to its chemical reactivity and versatility in organic synthesis. The compound can participate in various reactions, including nucleophilic substitutions and reductions, which are critical for developing new pharmaceutical agents .

The biological activity of tert-butyl 2-bromo-2,2-difluoroacetate is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is highly reactive, allowing it to be replaced by various nucleophiles such as amines and thiols. This reactivity enables the formation of diverse derivatives that may exhibit different biological activities .

Applications in Medicinal Chemistry

In medicinal chemistry, tert-butyl 2-bromo-2,2-difluoroacetate serves as a building block for synthesizing pharmaceutical intermediates. Research indicates that compounds derived from this fluorinated ester have potential applications in developing antiviral and anticancer drugs. The unique properties imparted by the fluorine atoms enhance the biological activity of these derivatives .

Table 1: Summary of Biological Applications

Application AreaDescription
Antiviral AgentsUsed in synthesizing compounds targeting viral replication.
Anticancer CompoundsServes as a precursor for developing anticancer agents.
AgrochemicalsApplied in synthesizing herbicides and insecticides .

Case Studies and Research Findings

Several studies have explored the biological activity of tert-butyl 2-bromo-2,2-difluoroacetate and its derivatives:

  • Antibacterial Activity : A study screened various derivatives for antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .
  • Antifungal Activity : Research has shown that some compounds derived from tert-butyl 2-bromo-2,2-difluoroacetate demonstrated antifungal properties against common pathogens such as Candida albicans and Aspergillus flavus. These findings suggest potential therapeutic uses in treating fungal infections .
  • In Vivo Studies : In vivo studies have indicated that specific derivatives can effectively inhibit tumor growth in animal models, showcasing their potential as anticancer agents .

Comparative Analysis with Similar Compounds

When compared to similar compounds such as ethyl 2-bromo-2,2-difluoroacetate and methyl 2-bromo-2,2-difluoroacetate, tert-butyl 2-bromo-2,2-difluoroacetate exhibits enhanced stability and reactivity due to the steric hindrance provided by the tert-butyl group. This unique characteristic allows for more selective reactions and potentially greater biological activity .

Table 2: Comparison of Related Compounds

CompoundKey FeaturesBiological Activity
tert-butyl 2-bromo-2,2-difluoroacetateHigh reactivity; sterically hinderedSignificant antibacterial & anticancer potential
Ethyl 2-bromo-2,2-difluoroacetateLess sterically hindered; moderate reactivityLower antibacterial activity
Methyl 2-bromo-2,2-difluoroacetateLeast sterically hindered; low reactivityMinimal biological activity

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